

# Spectral Characterization of Fenspiride-d5 Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenspiride-d5 Hydrochloride*

Cat. No.: *B565531*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of **Fenspiride-d5 Hydrochloride**, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The inclusion of five deuterium atoms serves as a valuable tool in various research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Fenspiride-d5 Hydrochloride**, supported by detailed experimental protocols and a visualization of Fenspiride's signaling pathway.

## Molecular Structure

### Fenspiride-d5 Hydrochloride

- Molecular Formula:  $C_{15}H_{16}D_5ClN_2O_2$
- Molecular Weight: 301.82 g/mol
- Structure: (Image of the chemical structure of **Fenspiride-d5 Hydrochloride** would be placed here in a full document)

The deuterium atoms are located on the phenyl ring of the phenethyl group.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **Fenspiride-d5 Hydrochloride**. These predictions are based on established spectral databases and computational models.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Fenspiride-d5 Hydrochloride** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.5	br s	1H	N-H (Amide)
~3.5 - 3.7	m	4H	Piperidine protons adjacent to N
~3.2 - 3.4	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Ph
~2.8 - 3.0	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Ph
~2.5 - 2.7	m	4H	Piperidine protons
~1.5 - 1.7	m	4H	Spirocycle protons

Note: The aromatic protons are absent due to deuteration.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Fenspiride-d5 Hydrochloride** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (Amide)
~138	C (ipso, -CH <sub>2</sub> -CH <sub>2</sub> -Ph)
~129 (t, J(C,D) $\approx$ 24 Hz)	C-D (Aromatic)
~128 (t, J(C,D) $\approx$ 24 Hz)	C-D (Aromatic)
~126 (t, J(C,D) $\approx$ 24 Hz)	C-D (Aromatic)
~85	Spiro carbon
~60	-O-CH <sub>2</sub> -
~55	Piperidine carbons adjacent to N
~50	Piperidine carbons
~33	-CH <sub>2</sub> -CH <sub>2</sub> -Ph
~30	-CH <sub>2</sub> -CH <sub>2</sub> -Ph

Note: The signals for the deuterated carbons will appear as multiplets in the <sup>13</sup>C NMR spectrum due to C-D coupling.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Fenspiride-d5 Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Amide)
~2950-2850	Strong	C-H Stretch (Aliphatic)
~2200-2100	Weak	C-D Stretch (Aromatic)
~1680	Strong	C=O Stretch (Amide)
~1450	Medium	C-H Bend (Aliphatic)
~1250	Strong	C-N Stretch
~1100	Strong	C-O Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Fenspiride-d5 Hydrochloride** (ESI+)

m/z	Ion
266.2	[M+H] <sup>+</sup> (protonated molecule)
110.1	Fragment ion

The fragmentation of Fenspiride typically involves the cleavage of the bond between the piperidine ring and the ethylphenyl group. For the non-deuterated form, this results in a characteristic fragment at m/z 105. For Fenspiride-d5, this fragment is expected to shift to approximately m/z 110 due to the five deuterium atoms on the phenyl ring.

## Experimental Protocols

The following are detailed methodologies for the spectral analysis of **Fenspiride-d5 Hydrochloride**.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **Fenspiride-d5 Hydrochloride**.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ).
- Filter the solution through a glass wool plug into a 5 mm NMR tube.
- Cap the NMR tube securely.

#### Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0 to 200 ppm.

## IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **Fenspiride-d5 Hydrochloride** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample.
- Clean the crystal thoroughly after the measurement.

#### Instrumentation and Parameters:

- Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS).

#### Sample Preparation:

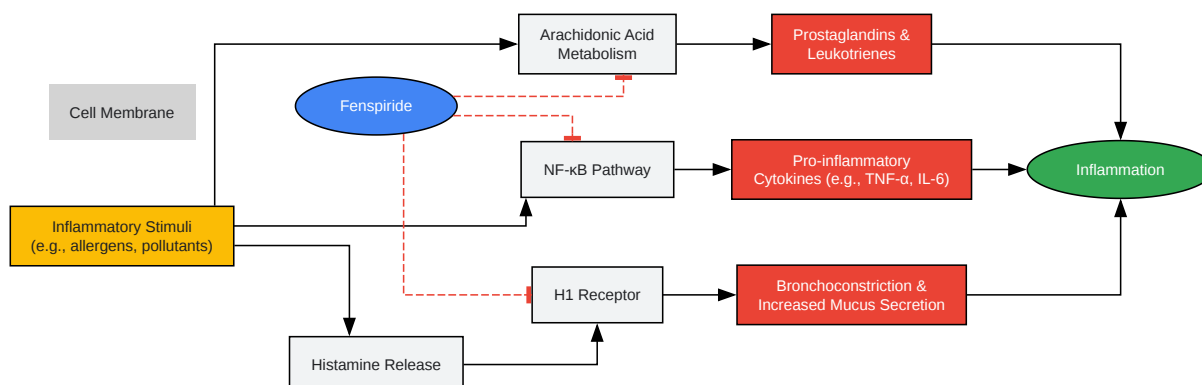
- Prepare a stock solution of **Fenspiride-d5 Hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase.

#### Instrumentation and Parameters:

- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Capillary Voltage: 3-4 kV.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 250-350  $^{\circ}\text{C}$ .
- Mass Range: m/z 50-500.
- For Fragmentation (MS/MS): Select the precursor ion (m/z 266.2) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate product ions.

## Signaling Pathway of Fenspiride

Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of pro-inflammatory mediator production.

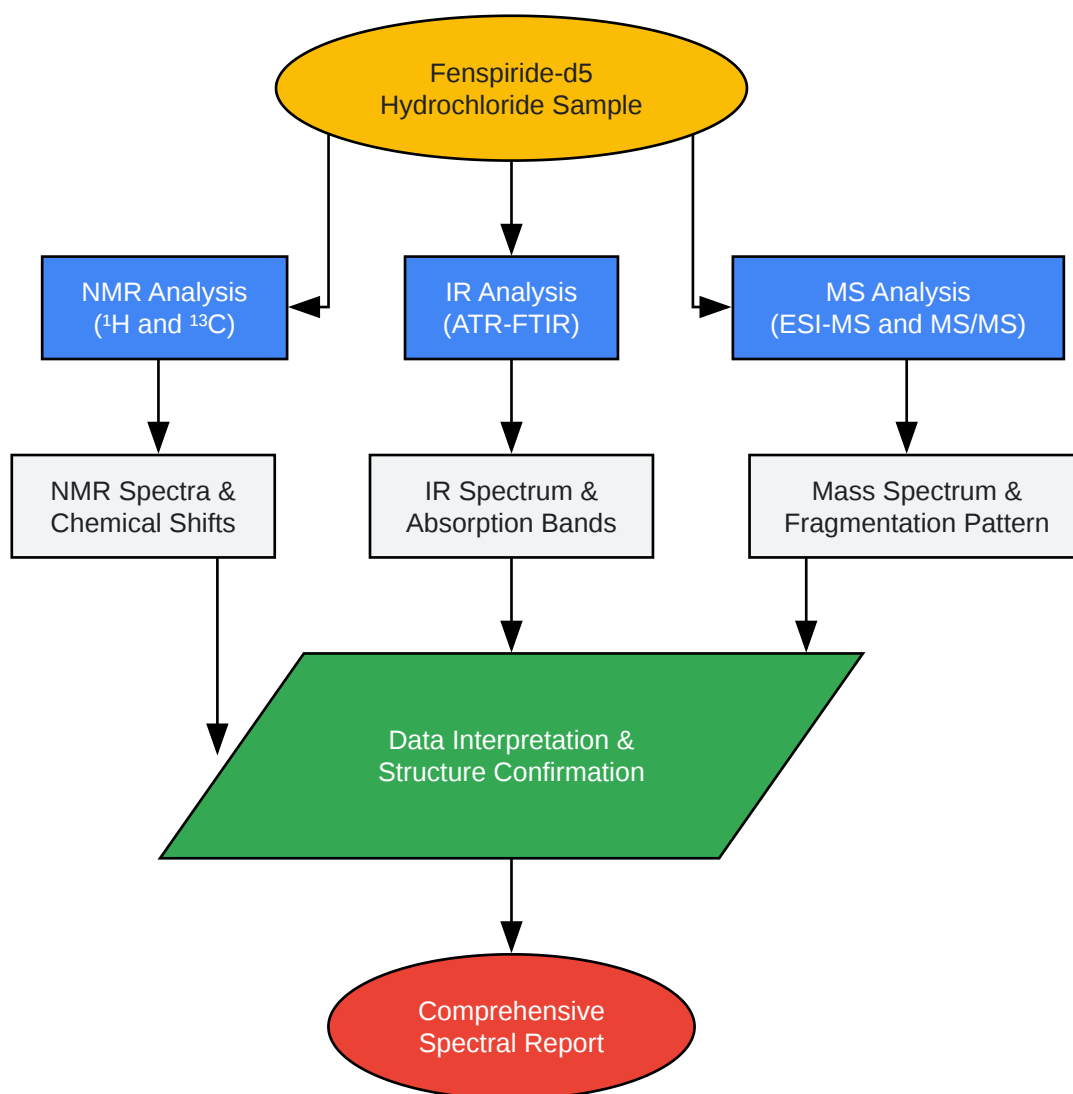


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Caption: Fenspiride's anti-inflammatory mechanism of action.

## Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of **Fenspiride-d5 Hydrochloride**.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)